Petromyzonol 24-Sulfate Sodium Salt
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Overview
Description
Petromyzonol 24-Sulfate Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). This compound is known for its role as a spawning chemoattractant for the sea lamprey . It has the molecular formula C24H41NaO7S and a molecular weight of 496.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Petromyzonol 24-Sulfate Sodium Salt typically involves the sulfation of petromyzonol, a bile alcohol. The reaction conditions often include the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve the extraction of petromyzonol from sea lamprey larvae, followed by chemical sulfation. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Petromyzonol 24-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiolates.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Petromyzonol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Petromyzonol 24-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bile salt chemistry and reactions.
Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.
Mechanism of Action
The mechanism of action of Petromyzonol 24-Sulfate Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. This interaction triggers a signaling cascade that leads to the attraction of the lampreys to spawning sites. The molecular targets include olfactory receptors and associated G-protein coupled pathways .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with similar amphiphilic properties.
Deoxycholic Acid: A secondary bile acid with similar chemical reactivity.
Taurocholic Acid: A bile salt with a taurine conjugate instead of a sulfate group.
Uniqueness
Petromyzonol 24-Sulfate Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids or salts. Its structure also allows for unique chemical modifications and applications in various fields .
Properties
IUPAC Name |
sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1/t14-,15+,16+,17+,18-,19-,20+,21-,22-,23-,24+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPBNKCHYMHIS-OPBQQCMKSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCOS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858292 |
Source
|
Record name | sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271318-61-6 |
Source
|
Record name | sodium;[(4S)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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